![molecular formula C14H14ClN3O3S2 B5717544 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine often involves the combination of piperazine scaffolds with sulfonyl chloride derivatives under specific conditions. For instance, compounds with piperazine and sulfonyl groups have been synthesized to target specific receptors, indicating the versatility of this chemical structure in drug development (Mutulis et al., 2004). Additionally, the incorporation of thiophene and pyridine rings could be achieved through nucleophilic aromatic substitution reactions, emphasizing the compound's synthetic accessibility and potential for structural diversification (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine derivatives is characterized by X-ray crystallography, revealing a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfonyl sulfur atom. This configuration facilitates specific interactions with biological targets, underlining the significance of structural analysis in understanding the compound's mode of action (Kumar et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine involves its potential to undergo various chemical modifications, such as N-alkylation, acylation, and sulfonylation, to produce derivatives with altered biological activities. These reactions exploit the nucleophilic sites within the molecule, allowing for the exploration of pharmacological properties by introducing different substituents (Matsumoto & Minami, 1975).
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-12-3-4-13(22-12)23(20,21)18-8-6-17(7-9-18)14(19)11-2-1-5-16-10-11/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRNZLNZKPHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}(pyridin-3-yl)methanone |
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